molecular formula C22H15ClO4S B2683252 (Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one CAS No. 622795-06-6

(Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2683252
CAS No.: 622795-06-6
M. Wt: 410.87
InChI Key: MIXYSKQVRAQKJA-JAIQZWGSSA-N
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Description

(Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H15ClO4S and its molecular weight is 410.87. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystallography

Research on compounds with similar molecular structures to (Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one, such as benzofurans and thiophene derivatives, has shown significant interest in their crystallography and molecular structure. Studies on these compounds, like the one by Choi et al. (2010), have detailed the orientation and interactions within the crystal lattice, such as the position of the methylsulfinyl substituent and the dihedral angles indicating the rotation out of the plane by the chlorophenyl ring, highlighting the intricate details of molecular arrangements and potential for intermolecular interactions within the crystal structure (Choi, Seo, Son, & Lee, 2010).

Synthetic Routes and Chemical Properties

The chemical synthesis and properties of structurally related compounds provide insight into potential applications of the title compound in materials science and organic synthesis. For instance, the work on alpha-nitro ketone as an electrophile and nucleophile in the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and tetrahydrofuran demonstrates innovative approaches to creating compounds with specific configurations and reactivities, which could be applied to designing new materials or chemical probes (Zhang, Tomizawa, & Casida, 2004).

Porosity and Frameworks

The creation and study of porous materials, like the 8-fold polycatenated hydrogen-bonded framework described by Zentner et al. (2015), underscore the significance of such compounds in developing materials with high surface area, stability, and specific gas adsorption capabilities. These properties are crucial for applications in gas storage, separation technologies, and catalysis (Zentner, Lai, Greenfield, Wiscons, Zeller, Campana, Talu, FitzGerald, & Rowsell, 2015).

Photoluminescent Properties

The study of stereoisomers of thiophene-polyparaphenylenevinylene derivative by Lapkowski et al. (2006) offers an exploration into the photoluminescent properties and electrochemical behaviors of compounds, which could have implications for developing optoelectronic devices or materials with specific light-emitting properties (Lapkowski, Waskiewicz, Gabanski, Zak, & Suwiński, 2006).

Coordination Polymers and Photocatalysis

Research on coordination polymers, like those based on 3,6-bis(imidazol-1-yl)carbazole and carboxylate ligands, demonstrates their structural diversity and potential applications in photocatalysis. These materials' ability to degrade pollutants and their luminescent properties make them promising for environmental remediation and as sensors for detecting hazardous substances (Cheng, Tang, Shen, Xia, Yin, Zhu, Tang, Ma, & Yuan, 2015).

Properties

IUPAC Name

(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO4S/c1-13-8-9-28-21(13)11-20-22(25)17-7-6-16(10-19(17)27-20)26-12-18(24)14-2-4-15(23)5-3-14/h2-11H,12H2,1H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXYSKQVRAQKJA-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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